1-[2-(3-Bromo-phenyl)-propyl]-piperidine
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[2-(3-Bromo-phenyl)-propyl]-piperidine”, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method to synthesize related compounds .Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as electrophilic substitution . In this process, the compound could form a sigma-bond with its target, generating a positively charged intermediate . This intermediate could then undergo a second step, where a proton is removed, yielding a substituted product .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction that occurs under mild and functional group tolerant conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the rate of reactions . Similarly, the presence of water can influence the stability of certain compounds, such as boronic acids and their esters . .
Properties
IUPAC Name |
1-[2-(3-bromophenyl)propyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12(11-16-8-3-2-4-9-16)13-6-5-7-14(15)10-13/h5-7,10,12H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFNAGZXWDAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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